molecular formula C13H16FNO4 B2367416 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248346-15-6

5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2367416
CAS No.: 2248346-15-6
M. Wt: 269.272
InChI Key: WHTLZWBZOLNROX-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methyl group, and a tert-butyl carbamate group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and other functional groups in the compound can form strong interactions with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the presence of the tert-butyl carbamate group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7-5-10(8(11(16)17)6-9(7)14)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLZWBZOLNROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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